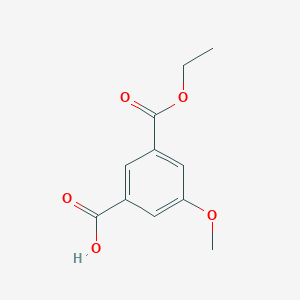![molecular formula C13H24N2O4S B13123632 tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)
tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazinoazepine ring system, which is a seven-membered ring containing both nitrogen and sulfur atoms. The tert-butyl group and the carboxylate functionality add to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
The synthesis of tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as aminothiophenols can be reacted with suitable electrophiles to form the thiazinoazepine ring system. The tert-butyl group is often introduced via tert-butyl esters or tert-butyl halides under basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts, temperature control, and solvent selection .
Analyse Chemischer Reaktionen
tert-Butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazinoazepine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the carboxylate functionality, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate can be compared with other similar compounds, such as:
Azepines: These compounds have a seven-membered ring containing nitrogen and exhibit various biological activities.
Oxazepines: These compounds contain both oxygen and nitrogen in the ring and are known for their pharmacological properties.
Eigenschaften
Molekularformel |
C13H24N2O4S |
|---|---|
Molekulargewicht |
304.41 g/mol |
IUPAC-Name |
tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate |
InChI |
InChI=1S/C13H24N2O4S/c1-13(2,3)19-12(16)15-7-4-10-11(5-8-15)20(17,18)9-6-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
MHOOPRKAHUGKAY-MNOVXSKESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](CC1)S(=O)(=O)CCN2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2C(CC1)S(=O)(=O)CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


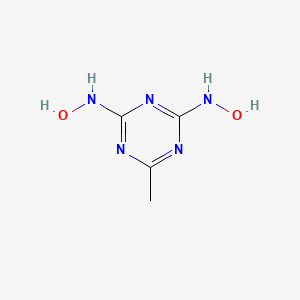
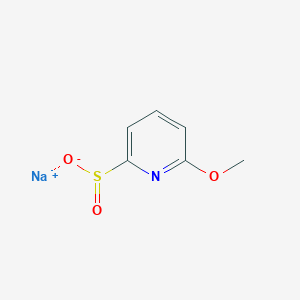
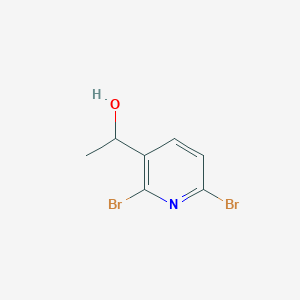
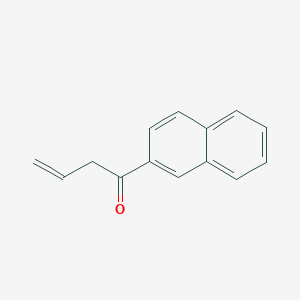
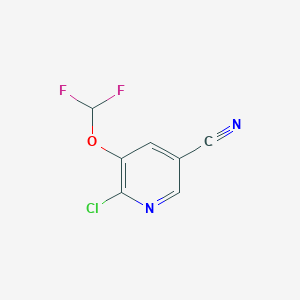
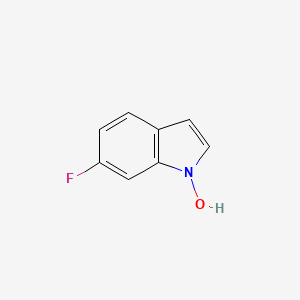
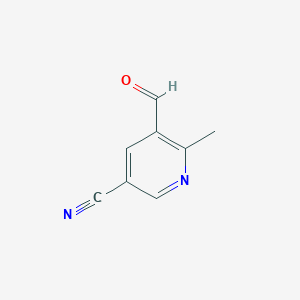
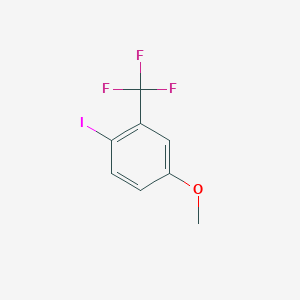
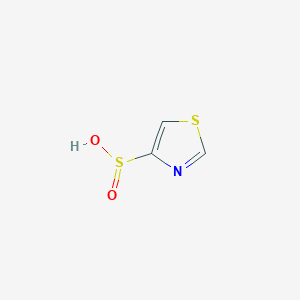
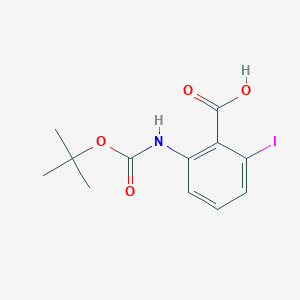
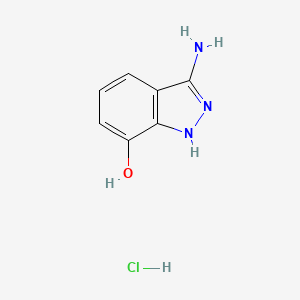

![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)
